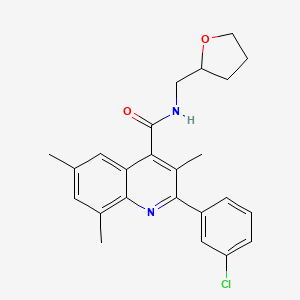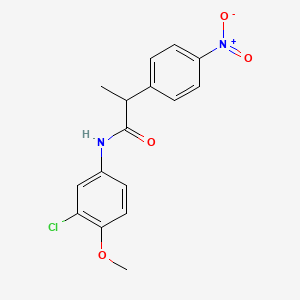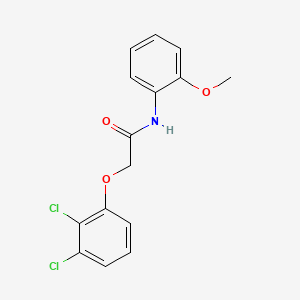![molecular formula C21H30ClNO6 B4074086 1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane;oxalic acid](/img/structure/B4074086.png)
1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane;oxalic acid
Vue d'ensemble
Description
1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chloro-substituted phenoxy group, an ethoxy linkage, and an azepane ring, combined with oxalic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-prop-2-enylphenol with an appropriate ethylene oxide derivative under basic conditions to form the phenoxy intermediate.
Ethoxy Linkage Formation: The phenoxy intermediate is then reacted with another ethylene oxide derivative to introduce the ethoxy linkage.
Azepane Ring Introduction: The final step involves the reaction of the ethoxy-linked intermediate with azepane under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane involves its interaction with specific molecular targets. The chloro-substituted phenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azepane ring can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chloro-2-prop-2-enylphenoxy)acetic acid: Shares the phenoxy and chloro substituents but lacks the azepane ring.
4-Chloro-2-prop-2-enylphenol: A simpler structure with only the phenoxy and chloro substituents.
Uniqueness
1-[2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane is unique due to the presence of the azepane ring, which can significantly influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
1-[2-[2-(4-chloro-2-prop-2-enylphenoxy)ethoxy]ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO2.C2H2O4/c1-2-7-17-16-18(20)8-9-19(17)23-15-14-22-13-12-21-10-5-3-4-6-11-21;3-1(4)2(5)6/h2,8-9,16H,1,3-7,10-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHWSFGHYRUSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCOCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[2-(2-fluorophenoxy)ethyl]amino}piperidine-1-carboxylate](/img/structure/B4074004.png)

![Methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4074011.png)
![1-[4-(2-Fluorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4074023.png)
![1-[3-(4-Methylphenyl)sulfanylpropyl]piperazine;oxalic acid](/img/structure/B4074028.png)
![3-(3-bromophenyl)-5-[(2-chloro-4-nitrophenyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4074029.png)

![3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4074046.png)

![Oxalic acid;1-[4-(2-propan-2-yloxyphenoxy)butyl]azepane](/img/structure/B4074058.png)
![N-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]adamantane-1-carboxamide](/img/structure/B4074060.png)
![1-[2-(2-Butan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074063.png)
![7-{(4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074075.png)
![1-[3-(4-Iodophenoxy)propyl]azepane;oxalic acid](/img/structure/B4074083.png)
